5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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Description
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O3S2 and its molecular weight is 359.42. The purity is usually 95%.
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Biological Activity
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H11N3O4S
- Molecular Weight : 293.2984 g/mol
- CAS Number : 908528-40-5
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The process may include:
- Formation of Benzothiazole : Using 2-amino derivatives and suitable carboxylic acids.
- Nitration : Introducing a nitro group at the 5-position of the benzothiazole.
- Amidation : Reacting with benzothiophene derivatives to form the final amide product.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of benzothiazole showed significant inhibition against various bacterial strains (e.g., E. coli, S. aureus) and fungi .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound was tested against several cancer cell lines (e.g., MKN-45 gastric adenocarcinoma) and demonstrated higher toxicity compared to standard treatments like Paclitaxel .
- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest through modulation of key signaling pathways involved in cancer progression .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific kinases associated with cancer cell survival and proliferation.
- Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways that regulate growth and apoptosis.
Study on Anticancer Efficacy
A notable study investigated the effects of this compound on colorectal cancer stem cells. The results indicated that it effectively reduced stemness markers and inhibited tumor growth in xenograft models . This highlights its potential as a therapeutic agent targeting cancer stem cells.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial & Anticancer | Enzyme inhibition & receptor interaction |
N-(4,5,6,7-tetrahydro-1-benzothiazol-2-yl)butanamide | Moderate antimicrobial | Nucleophilic substitution reactions |
N-(4,5,6,7-tetrahydro-1-benzothiazol-2-yl)acetamide | Low anticancer activity | Unknown |
Properties
IUPAC Name |
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h5-8H,1-4H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHSJZPYGNZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.